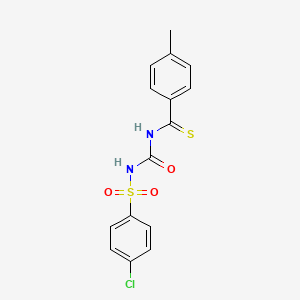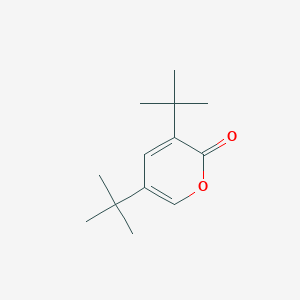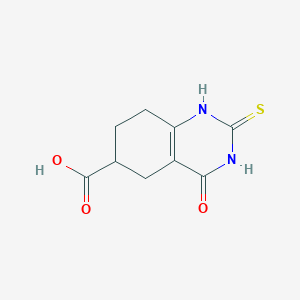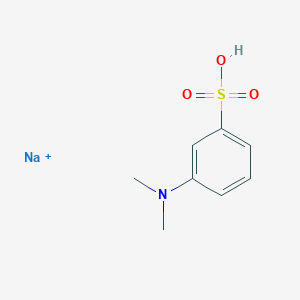
Sodium;3-(dimethylamino)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (11): is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid moiety substituted with a dimethylamino group at the 3-position and a sodium ion balancing the charge. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) typically involves the sulfonation of benzene followed by the introduction of a dimethylamino group. The general steps are as follows:
Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.
Introduction of Dimethylamino Group: The benzenesulfonic acid is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group at the 3-position.
Formation of Sodium Salt: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonic acid derivatives.
Biology: In biological research, this compound is used as a surfactant and emulsifying agent in various biochemical assays and experiments.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems due to its solubility and stability properties.
Industry: In industrial applications, benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is used in the manufacture of detergents, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) involves its interaction with molecular targets through its sulfonic acid and dimethylamino functional groups. These interactions can lead to various chemical transformations, such as protonation, deprotonation, and nucleophilic attack, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Benzenesulfonic acid: The parent compound without the dimethylamino substitution.
p-Toluenesulfonic acid: A similar compound with a methyl group at the para position.
Sulfanilic acid: An aromatic sulfonic acid with an amino group at the para position.
Uniqueness: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is unique due to the presence of both a sulfonic acid group and a dimethylamino group, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both acidic and basic functionalities.
Properties
CAS No. |
5437-65-0 |
|---|---|
Molecular Formula |
C8H11NNaO3S+ |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
sodium;3-(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(2)7-4-3-5-8(6-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1 |
InChI Key |
RPHORBROIXFYBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



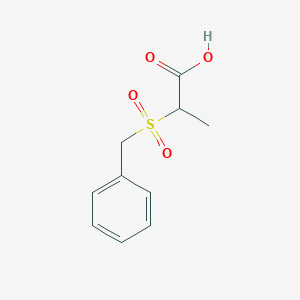
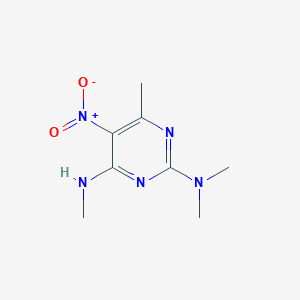


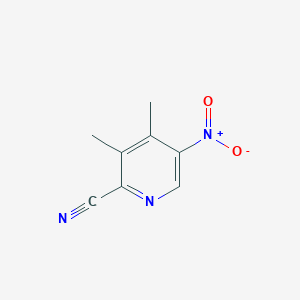
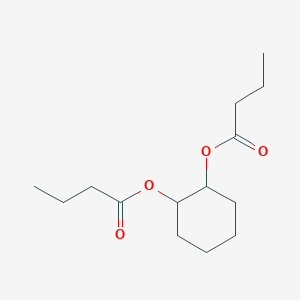

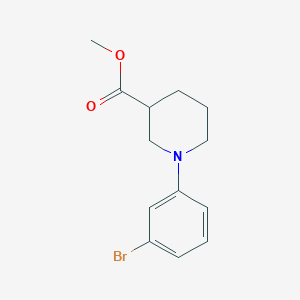
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
